

An In-depth Technical Guide to 15-Oxospiramilactone: Structure, Activity, and Experimental Protocols

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Compound of Interest		
Compound Name:	15-Oxospiramilactone	
Cat. No.:	B10837553	Get Quote

Introduction

15-Oxospiramilactone, also referred to as S3 or NC043, is a naturally occurring diterpenoid derived from the plant Spiraea japonica.[1] This technical guide provides a comprehensive overview of its chemical structure, biological activities, and the experimental methodologies used to characterize its effects. The document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

15-Oxospiramilactone is a complex diterpenoid with a molecular formula of C₂₀H₂₆O₄ and a molecular weight of 330.4 g/mol .[1] Its chemical identity is well-defined by various nomenclature and registry systems.



Identifier	Value
IUPAC Name	(1S,2R,4S,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.2 ⁴ , ⁷ .0 ¹ , ¹⁰ .0 ² , ⁷]nonadecane-6,14-dione
SMILES	C[C@@]12CCC[C@@]3([C@@H]1C INVALID-LINK C(=C)C5=O">C@HO)C(=O)OC2
InChI Key	XZYYWKVDXANEHM-WFIVFVBGSA-N
PubChem CID	90671718

Biological Activity

15-Oxospiramilactone has been identified as a potent modulator of key cellular signaling pathways, demonstrating significant therapeutic potential. Its primary mechanisms of action include the inhibition of the deubiquitinase USP30 and the Wnt/β-catenin signaling pathway.

Inhibition of USP30 and Promotion of Mitochondrial Fusion

15-Oxospiramilactone acts as an inhibitor of Ubiquitin-Specific Peptidase 30 (USP30), a deubiquitinase localized to the outer mitochondrial membrane that negatively regulates mitochondrial dynamics.[2][3] By inhibiting USP30, **15-Oxospiramilactone** promotes the ubiquitination of mitofusins (Mfn1 and Mfn2), key proteins that mediate mitochondrial fusion.[2] This leads to enhanced mitochondrial fusion, which is crucial for maintaining mitochondrial health and function.[2][4]

Promotion of Parkin-Mediated Mitophagy

In the context of cellular stress and mitochondrial damage, **15-Oxospiramilactone** has been shown to promote Parkin-mediated mitophagy, the selective removal of damaged mitochondria. [1] By inhibiting USP30, it enhances the ubiquitination of mitochondrial outer membrane proteins, a critical step for the recruitment of the autophagic machinery.[3] This process is essential for cellular quality control and the prevention of apoptosis.[1]



Inhibition of Wnt/β-catenin Signaling

15-Oxospiramilactone also functions as an inhibitor of the canonical Wnt/β-catenin signaling pathway.[5][6] This pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is implicated in various cancers. **15-Oxospiramilactone** has been shown to inhibit the growth of colon cancer cells by downregulating the expression of Wnt target genes.[5][6]

Quantitative Data

The biological effects of **15-Oxospiramilactone** have been quantified in various studies. The following tables summarize key quantitative findings.

Table 1: Effect of **15-Oxospiramilactone** on Retinal Ganglion Cell (RGC) Viability and Mitochondrial Health under NMDA-induced Excitotoxicity[1]

Parameter	Control (NMDA only)	2 μM 15- Oxospiramilactone + NMDA
Apoptotic Cell Death (%)	29.39	16.39
JC-1 Ratio (arbitrary units)	Baseline	Increased by 6.79%
LDH Activity (arbitrary units)	Baseline	Decreased by 30.32%

Table 2: Dose-Dependent Inhibition of Wnt/β-catenin Signaling by **15-Oxospiramilactone**[5]

Concentration of 15-Oxospiramilactone	Inhibition of Top-flash activity (%)
1 μΜ	~20%
5 μΜ	~50%
10 μΜ	~80%

Data extracted from graphical representation in the cited literature and are approximate.



Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the activity of **15- Oxospiramilactone**.

Isolation of 15-Oxospiramilactone from Spiraea japonica

While a specific, detailed protocol for the isolation of **15-Oxospiramilactone** was not found in the searched literature, a general procedure for isolating diterpenoids from Spiraea japonica can be outlined based on common phytochemical methods.[7]

Protocol:

- Extraction: Dried and powdered plant material (roots or aerial parts) of Spiraea japonica is extracted with a suitable solvent, such as ethanol or methanol, at room temperature.
- Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
- Chromatography: The fraction containing the diterpenoids is subjected to multiple rounds of column chromatography on silica gel, Sephadex LH-20, or other stationary phases.
- Purification: Final purification is typically achieved by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure 15-Oxospiramilactone.
- Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Immunofluorescence and Mitotracker Staining[1]

Protocol:

 Cell Culture and Treatment: Culture retinal ganglion cells (RGCs) on coverslips and treat with 15-Oxospiramilactone and/or an inducing agent (e.g., NMDA).



- MitoTracker Staining: Incubate the cells with MitoTracker probe (e.g., MitoTracker Red CMXRos) according to the manufacturer's instructions to label mitochondria.
- Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS.
- Immunostaining:
 - Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
 - Incubate with primary antibodies against target proteins (e.g., Parkin, LC3) overnight at 4°C.
 - Wash with PBS and incubate with fluorescently labeled secondary antibodies.
- Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
- Image Acquisition: Acquire images using a confocal microscope.

Immunoprecipitation[1]

Protocol:

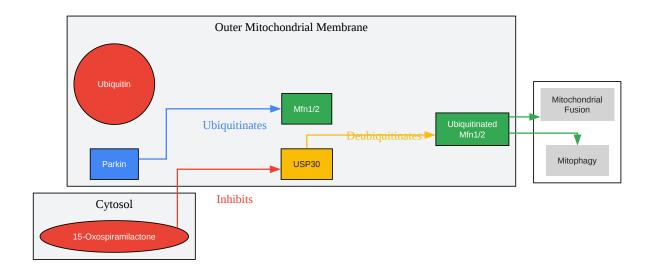
- Cell Lysis: Lyse treated cells in a suitable immunoprecipitation lysis buffer containing protease inhibitors.
- Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G-agarose beads to reduce non-specific binding.
- Immunoprecipitation: Incubate the pre-cleared lysates with a primary antibody against the protein of interest (e.g., Mfn2) overnight at 4°C with gentle rotation.
- Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate to capture the immunocomplexes.
- Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.



- Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
- Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the target proteins.

Signaling Pathway and Experimental Workflow Diagrams

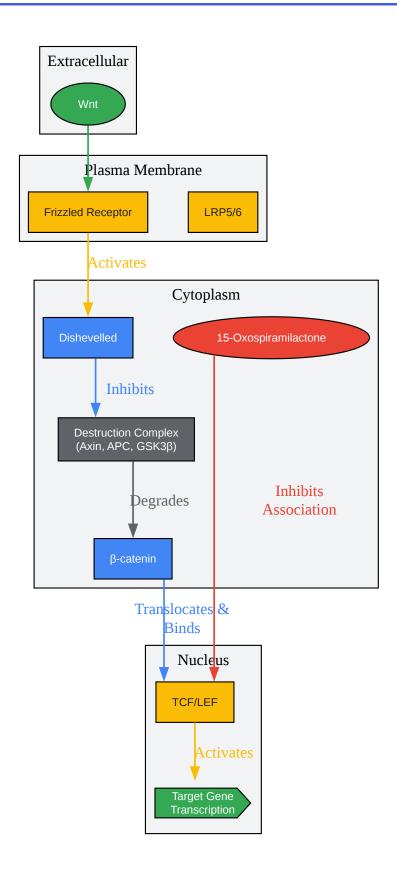
The following diagrams were created using Graphviz (DOT language) to visualize the signaling pathways and experimental workflows described.



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Caption: **15-Oxospiramilactone** inhibits USP30, promoting Mfn1/2 ubiquitination and subsequent mitochondrial fusion and mitophagy.

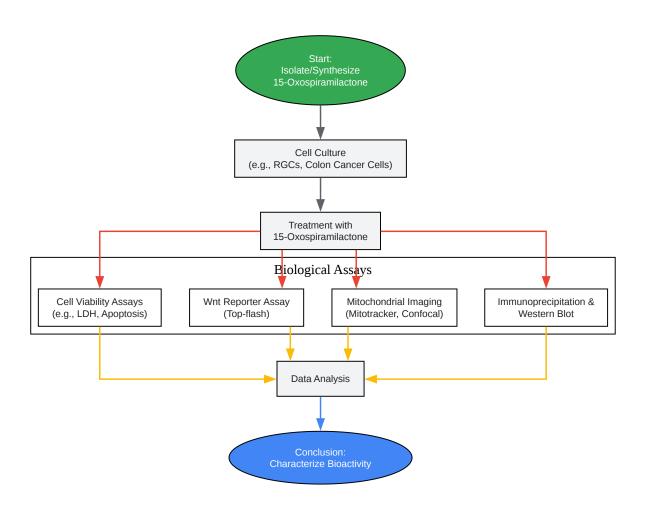




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Caption: **15-Oxospiramilactone** inhibits the Wnt/ β -catenin signaling pathway by disrupting the association of β -catenin with TCF/LEF.



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Caption: A generalized experimental workflow for characterizing the biological activity of **15- Oxospiramilactone**.



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